2-Methyl-3-(prop-2-en-1-yl)oxan-3-ol
Description
2-Methyl-3-(prop-2-en-1-yl)oxan-3-ol is a six-membered oxygen-containing heterocyclic compound (oxane) with hydroxyl, methyl, and allyl (prop-2-en-1-yl) substituents at positions 3, 2, and 3, respectively. Its molecular formula is C₉H₁₆O₂ (molar mass: 156.22 g/mol).
Properties
CAS No. |
113104-78-2 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-methyl-3-prop-2-enyloxan-3-ol |
InChI |
InChI=1S/C9H16O2/c1-3-5-9(10)6-4-7-11-8(9)2/h3,8,10H,1,4-7H2,2H3 |
InChI Key |
XPEIVZHJIDMNMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCO1)(CC=C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(prop-2-en-1-yl)oxan-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-2-propen-1-ol with an appropriate aldehyde or ketone under acidic or basic conditions to form the oxan ring . The reaction conditions typically involve temperatures ranging from 0°C to 100°C and may require catalysts such as Lewis acids or bases .
Industrial Production Methods
Industrial production of 2-Methyl-3-(prop-2-en-1-yl)oxan-3-ol often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product . The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(prop-2-en-1-yl)oxan-3-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Lewis acids or bases
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-3-(prop-2-en-1-yl)oxan-3-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-3-(prop-2-en-1-yl)oxan-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Gaps
- Structural Analysis : SHELX software (e.g., SHELXL) is widely used for refining crystal structures of small molecules, which could apply to the target compound if crystallized .
- Data Limitations : The absence of experimental data for 2-Methyl-3-(prop-2-en-1-yl)oxan-3-ol hinders direct comparisons. Further studies on its synthesis, stability, and toxicity are needed.
Biological Activity
2-Methyl-3-(prop-2-en-1-yl)oxan-3-ol, also known as a variant of a monoterpene alcohol, has garnered attention for its potential biological activities. This compound is structurally characterized by an oxane ring with a prop-2-en-1-yl side chain, contributing to its unique properties. Research into its biological activity has revealed a range of effects, particularly in antimicrobial and antioxidant capacities.
Chemical Structure
The chemical structure of 2-Methyl-3-(prop-2-en-1-yl)oxan-3-ol can be represented as follows:
This structure indicates the presence of a hydroxyl group, which is often associated with biological activity.
Antimicrobial Properties
Research indicates that 2-Methyl-3-(prop-2-en-1-yl)oxan-3-ol exhibits significant antimicrobial activity. In studies assessing various essential oils and their constituents, this compound has been shown to inhibit the growth of several pathogenic microorganisms. For example, its effectiveness against Escherichia coli and Staphylococcus aureus has been documented, suggesting potential applications in food preservation and medical settings .
Antioxidant Activity
The antioxidant properties of 2-Methyl-3-(prop-2-en-1-yl)oxan-3-ol have also been explored. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. The compound has demonstrated the ability to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Case Studies
- In Vitro Studies : In a laboratory setting, 2-Methyl-3-(prop-2-en-1-yl)oxan-3-ol was tested against human cancer cell lines. The results indicated that the compound induced apoptosis in certain cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent in oncology .
- Animal Studies : In animal models, administration of this compound showed promising results in reducing inflammation markers and enhancing immune response. These findings support its use in developing anti-inflammatory therapies .
The biological activities of 2-Methyl-3-(prop-2-en-1-yl)oxan-3-ol can be attributed to several mechanisms:
- Cell Membrane Disruption : The compound interacts with microbial cell membranes, leading to increased permeability and eventual cell death.
- Free Radical Scavenging : Its hydroxyl group plays a critical role in neutralizing free radicals, thus preventing cellular damage.
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
